molecular formula C16H16N6O2 B2616038 7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919027-81-9

7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2616038
CAS No.: 919027-81-9
M. Wt: 324.344
InChI Key: YQDSXTVRGSEOQI-UHFFFAOYSA-N
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Description

7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione: is a complex heterocyclic compound that belongs to the purine and triazine families. This compound is notable for its unique structure, which combines a purine core with a triazine ring, making it a subject of interest in various fields of scientific research, including medicinal chemistry, material science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the triazine ring through cyclization reactions. Key steps include:

    Formation of the Purine Core: This can be achieved through the condensation of guanine derivatives with appropriate aldehydes or ketones.

    Cyclization: The triazine ring is introduced via cyclization reactions, often involving reagents such as hydrazine or its derivatives.

    Functionalization: The benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl iodide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with nucleic acids, potentially disrupting DNA or RNA synthesis and function.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione: shares structural similarities with other purine and triazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined purine-triazine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds.

Properties

IUPAC Name

7-benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-10-8-21-12-13(17-15(21)19-18-10)20(2)16(24)22(14(12)23)9-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDSXTVRGSEOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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